molecular formula C18H22F2N4O B7002961 N-[3-[1-(3,3-difluorocyclobutyl)ethylamino]phenyl]-2-pyrazol-1-ylpropanamide

N-[3-[1-(3,3-difluorocyclobutyl)ethylamino]phenyl]-2-pyrazol-1-ylpropanamide

Cat. No.: B7002961
M. Wt: 348.4 g/mol
InChI Key: UXQSILJIWIYIHY-UHFFFAOYSA-N
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Description

N-[3-[1-(3,3-difluorocyclobutyl)ethylamino]phenyl]-2-pyrazol-1-ylpropanamide is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group, a phenyl ring, and a pyrazole moiety

Properties

IUPAC Name

N-[3-[1-(3,3-difluorocyclobutyl)ethylamino]phenyl]-2-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O/c1-12(14-10-18(19,20)11-14)22-15-5-3-6-16(9-15)23-17(25)13(2)24-8-4-7-21-24/h3-9,12-14,22H,10-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQSILJIWIYIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)(F)F)NC2=CC(=CC=C2)NC(=O)C(C)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[1-(3,3-difluorocyclobutyl)ethylamino]phenyl]-2-pyrazol-1-ylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-[1-(3,3-difluorocyclobutyl)ethylamino]phenyl]-2-pyrazol-1-ylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, palladium catalysts for cross-coupling reactions

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of N-[3-[1-(3,3-difluorocyclobutyl)ethylamino]phenyl]-2-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group may enhance binding affinity and specificity, while the pyrazole moiety can interact with active sites or allosteric sites on proteins . The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[1-(3,3-difluorocyclobutyl)ethylamino]phenyl]-2-pyrazol-1-ylpropanamide is unique due to the combination of its difluorocyclobutyl group, phenyl ring, and pyrazole moiety. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .

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